molecular formula C7H4ClNOS B1584053 6-Chlorobenzo[d]thiazol-2(3H)-one CAS No. 62266-81-3

6-Chlorobenzo[d]thiazol-2(3H)-one

Cat. No. B1584053
CAS RN: 62266-81-3
M. Wt: 185.63 g/mol
InChI Key: PUQHEPFUBPHTCG-UHFFFAOYSA-N
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Description

6-Chlorobenzo[d]thiazol-2(3H)-one is a chemical compound with the CAS Number: 62266-81-3. It has a molecular weight of 185.63 . It’s a solid at room temperature .


Synthesis Analysis

The synthesis of 6-Chlorobenzo[d]thiazol-2(3H)-one and its derivatives has been reported in several studies . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .


Molecular Structure Analysis

The molecular structure of 6-Chlorobenzo[d]thiazol-2(3H)-one consists of a benzothiazole ring substituted with a chlorine atom .


Physical And Chemical Properties Analysis

6-Chlorobenzo[d]thiazol-2(3H)-one is a solid at room temperature. It has a molecular weight of 185.63 . Unfortunately, the search results did not provide more detailed physical and chemical properties.

Scientific Research Applications

Antimicrobial Properties

6-Chlorobenzo[d]thiazol-2(3H)-one and its derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives like 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one showed moderate to excellent activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans (B'Bhatt & Sharma, 2017). Another study synthesized N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives, which exhibited moderate to good antimicrobial inhibition (Gilani et al., 2011).

Applications in Corrosion Inhibition

Compounds like 6-Chlorobenzo[d]thiazol-2(3H)-one are studied for their potential as corrosion inhibitors. For example, density functional theory (DFT) calculations and molecular dynamics simulations were performed on thiazole and thiadiazole derivatives to predict their corrosion inhibition performances against iron metal. The theoretical data were in good agreement with experimental results, indicating their effectiveness (Kaya et al., 2016).

Antiviral Activity

Some derivatives of 6-Chlorobenzo[d]thiazol-2(3H)-one demonstrate antiviral properties. A study synthesized 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamide derivatives, which showed specific anti-tobacco mosaic virus activity (Chen et al., 2010).

Molecular Dynamics and Structural Analysis

The molecular dynamics and structural features of thiazole derivatives are crucial in understanding their reactivity and interaction with different molecules. A study using quantum chemical analysis and DFT provided insights into the structural, electronic, and spectroscopic parameters of thiazole derivatives, which is essential for their application in various fields (Assad et al., 2022).

Cancer Research

6-Chlorobenzo[d]thiazol-2(3H)-one derivatives are also explored for their potential in cancer research. For instance, mixed-ligand copper(II)-sulfonamide complexes derived from 6-Chlorobenzo[d]thiazol-2(3H)-one were studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity, showing significant results in cell death primarily by apoptosis (González-Álvarez et al., 2013).

Synthesis and Characterization

The synthesis and characterization of derivatives of 6-Chlorobenzo[d]thiazol-2(3H)-one are key areas of research, providing insights into their potential applications in various fields. For example, the synthesis and characterization of benzothiazoleurea derivatives using microwave-assisted techniques have been reported, indicating the versatility of these compounds (Chen et al., 2010).

Safety And Hazards

The safety information for 6-Chlorobenzo[d]thiazol-2(3H)-one indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

6-chloro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQHEPFUBPHTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30977832
Record name 6-Chloro-1,3-benzothiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorobenzo[d]thiazol-2(3H)-one

CAS RN

62266-81-3
Record name 2(3H)-Benzothiazolone, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062266813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-1,3-benzothiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared analogous to Example 5 from 6-chloro-2-ethoxy-benzothiazole and concentrated hydrochloric acid with a yield of 56% of theory. M.p.: 212°-213° C. (toluene)
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Synthesis routes and methods II

Procedure details

4.081 gm (0.02 mol) of 2,6-dichloro-benzothiazole were refluxed for 4 hours in 100 ml of a mixture of equal parts of ethanol and concentrated hydrochloric acid. After distilling the reaction mixture with 100 ml of water, the resulting precipitate was filtered off and washed thoroughly with water. For further purification the precipitate was taken up in aqueous 10% sodium hydroxide, the solution was filtered, and the filtrate was extracted twice with 100 ml each of ether. The aqueous phase was acidified with hydrochloric acid, and the resulting precipitate was collected by suction filtration, washed with water and recrystallized once from ethanol and once from toluene, each time in the presence of activated charcoal. 3.1 gm (83% of theory) of crystals with a melting point of 212°-213° C. were obtained. According to mixed melting point determination, elemental analysis, and thin-layer chromatography, the product was identical to the product obtained in Example 6.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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